molecular formula C17H12N2O4 B2856519 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate CAS No. 881437-59-8

4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate

Cat. No.: B2856519
CAS No.: 881437-59-8
M. Wt: 308.293
InChI Key: RFWYUHSMDDPTOO-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate is a chemical compound with the molecular formula C17H12N2O4 and a molecular weight of 308.293 g/mol. This compound is part of the quinoxaline family, which is known for its diverse applications in medicinal and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives, including 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate, typically involves the reaction of 1,2-phenylenediamine with various two-carbon synthones such as α-dicarbonyls, α-halogeno carbonyls, α-hydroxycarbonyls, α-azocarbonyls, epoxides, and α, β-dihalides . These reactions are often carried out under reflux conditions in the presence of suitable catalysts.

Industrial Production Methods

Industrial production methods for quinoxaline derivatives focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction can produce various quinoxaline-6-carboxylate esters.

Scientific Research Applications

4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its broad range of biological activities.

    Quinazoline: Similar in structure but with different pharmacological properties.

    Pthalazine: Another nitrogen-containing heterocycle with distinct applications.

Uniqueness

4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxycarbonyl and carboxylate groups make it particularly versatile in synthetic chemistry and medicinal applications .

Properties

IUPAC Name

(4-methoxycarbonylphenyl) quinoxaline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-22-16(20)11-2-5-13(6-3-11)23-17(21)12-4-7-14-15(10-12)19-9-8-18-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWYUHSMDDPTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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